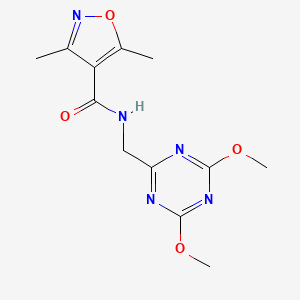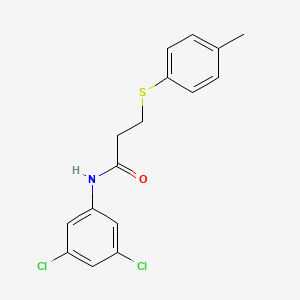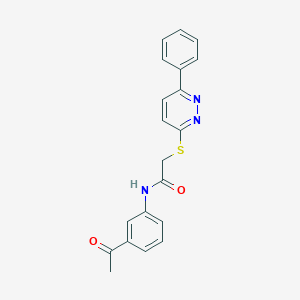
6,6-Difluoro-1,4-thiazepane 1,1-dioxide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Environmental Impact and Alternatives to PFAS
Identification of Novel Polyfluorinated Ether Sulfonates as PFOS Alternatives : A study identified 6:2 chlorinated polyfluorinated ether sulfonate (6:2 Cl-PFAES), known as F-53B, as an alternative to perfluorooctanesulfonate (PFOS) used uniquely in China's electroplating industry. This research highlights the environmental behaviors and potential adverse effects of such compounds, emphasizing the need for understanding novel fluorinated contaminants (Ruan et al., 2015).
Worldwide Distribution of Novel Perfluoroether Carboxylic and Sulfonic Acids : Investigation into the global dispersal of novel fluorinated compounds, including PFECAs and PFESAs like 6:2 Cl-PFESA, underscores their emerging status as environmental pollutants. This work suggests an urgent need for further research into the distribution and effects of such compounds on a global scale (Pan et al., 2018).
Toxicity and Environmental Hazards
Cytotoxicity of Novel Fluorinated Alternatives : A comparative study on the cytotoxicity of fluorinated alternatives to long-chain perfluoroalkyl substances (PFASs) to human liver cells indicates that some alternatives might exhibit greater toxic effects than their predecessors. This research is crucial for understanding the safety profile of new fluorinated chemicals in development (Sheng et al., 2017).
Chlorinated Polyfluoroalkylether Sulfonates and Thyroid Hormone Disruption : Examining the binding potency and activity of Cl-PFAESs to thyroid hormone transport proteins and nuclear receptors, this study reveals that these compounds might cause thyroid hormone disruption effects, similar to those observed with PFOS. The findings highlight the importance of assessing the toxicological mechanisms of fluorinated compounds (Xin et al., 2018).
Safety and Hazards
properties
IUPAC Name |
6,6-difluoro-1,4-thiazepane 1,1-dioxide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO2S.ClH/c6-5(7)3-8-1-2-11(9,10)4-5;/h8H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEIOCTWYULUEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC(CN1)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-2-(tetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2584566.png)


![Tert-butyl 4-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2584570.png)
![2-(2-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2584571.png)
![Ethyl 4-[({[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2584572.png)

![1-[3-Methyl-6-(3-nitrophenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B2584574.png)
![N-benzyl-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2584577.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2584581.png)

![N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]but-2-ynamide](/img/structure/B2584586.png)
